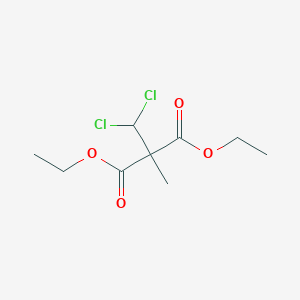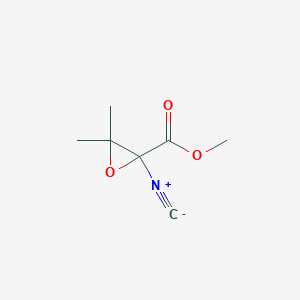![molecular formula C16H13Cl2NO3 B14359936 Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate CAS No. 91855-60-6](/img/structure/B14359936.png)
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloroacetyl group, and a phenylamino group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate typically involves multiple steps. One common method includes the acylation of 4-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with aniline to introduce the phenylamino group. The final step involves esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoic acid.
科学的研究の応用
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylamino group may also interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the chloroacetyl and phenylamino groups, making it less reactive.
Methyl 4-chloroacetoacetate: Contains a similar ester group but differs in the acyl group attached to the benzoate core.
Methyl 4-chloro-3-oxobutanoate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the chloroacetyl and phenylamino groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
91855-60-6 |
|---|---|
分子式 |
C16H13Cl2NO3 |
分子量 |
338.2 g/mol |
IUPAC名 |
methyl 4-chloro-2-(N-(2-chloroacetyl)anilino)benzoate |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)13-8-7-11(18)9-14(13)19(15(20)10-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChIキー |
NGLWGYHIPVNJPK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)

![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)


![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)

![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)

![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
